Atorvastatin-Amlodipine Adduct

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

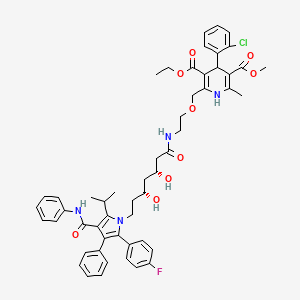

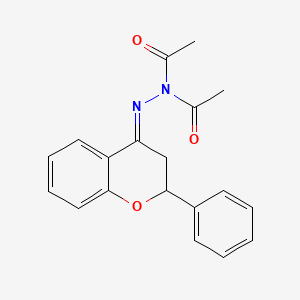

The Atorvastatin-Amlodipine Adduct is a combination of two pharmacologically active compounds: atorvastatin and amlodipine. Atorvastatin is a lipid-lowering agent that inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol synthesis. Amlodipine is a calcium channel blocker used to treat high blood pressure and angina. The combination of these two compounds is used to manage both hyperlipidemia and hypertension, providing a synergistic effect that enhances patient compliance and therapeutic outcomes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The Atorvastatin-Amlodipine Adduct can be prepared using various methods, including solvent evaporation and melt quenching techniques. In the solvent evaporation method, atorvastatin calcium and amlodipine besylate are dissolved in a suitable solvent such as methanol. The solution is then evaporated to obtain the co-amorphous form of the adduct . Melt quenching involves heating the compounds to their melting points and then rapidly cooling them to form an amorphous solid .

Industrial Production Methods: Industrial production of the this compound typically involves large-scale solvent evaporation or melt quenching techniques. The choice of method depends on the thermal stability and crystallization tendencies of the compounds. Stability studies are conducted to ensure the long-term stability of the adduct under various storage conditions .

Análisis De Reacciones Químicas

Types of Reactions: The Atorvastatin-Amlodipine Adduct undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the compound’s stability and efficacy.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include oxidized or reduced forms of the adduct, which may have different pharmacological properties .

Aplicaciones Científicas De Investigación

The Atorvastatin-Amlodipine Adduct has numerous scientific research applications:

Chemistry: Used in the study of co-amorphous systems and their stability.

Biology: Investigated for its effects on cellular pathways involved in cholesterol synthesis and calcium ion regulation.

Medicine: Widely used in clinical trials to evaluate its efficacy in managing cardiovascular diseases.

Industry: Employed in the development of combination therapies for hypertension and hyperlipidemia .

Mecanismo De Acción

The Atorvastatin-Amlodipine Adduct exerts its effects through two primary mechanisms:

These mechanisms work synergistically to manage both cholesterol levels and blood pressure, providing comprehensive cardiovascular protection .

Comparación Con Compuestos Similares

Simvastatin: Another lipid-lowering agent that inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase.

Rosuvastatin: Similar to atorvastatin but with a higher potency in reducing low-density lipoprotein cholesterol levels.

Nifedipine: A calcium channel blocker similar to amlodipine but with a shorter duration of action.

Uniqueness: The Atorvastatin-Amlodipine Adduct is unique due to its combination of lipid-lowering and antihypertensive effects, which are not commonly found in single compounds. This combination enhances patient compliance and provides a more comprehensive approach to managing cardiovascular diseases .

Propiedades

Fórmula molecular |

C53H58ClFN4O9 |

|---|---|

Peso molecular |

949.5 g/mol |

Nombre IUPAC |

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C53H58ClFN4O9/c1-6-68-53(65)47-42(57-33(4)44(52(64)66-5)46(47)40-19-13-14-20-41(40)54)31-67-28-26-56-43(62)30-39(61)29-38(60)25-27-59-49(32(2)3)48(51(63)58-37-17-11-8-12-18-37)45(34-15-9-7-10-16-34)50(59)35-21-23-36(55)24-22-35/h7-24,32,38-39,46,57,60-61H,6,25-31H2,1-5H3,(H,56,62)(H,58,63)/t38-,39-,46?/m1/s1 |

Clave InChI |

MCXKYSIVTQMUGD-CMOYLYLHSA-N |

SMILES isomérico |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C[C@@H](C[C@@H](CCN3C(=C(C(=C3C(C)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F)O)O |

SMILES canónico |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)CC(CC(CCN3C(=C(C(=C3C(C)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13424390.png)

![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)

![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)

![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)

![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)

![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)